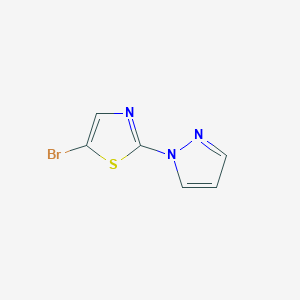

5-Bromo-2-(1H-pyrazol-1-YL)thiazole

CAS No.:

Cat. No.: VC16177992

Molecular Formula: C6H4BrN3S

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BrN3S |

|---|---|

| Molecular Weight | 230.09 g/mol |

| IUPAC Name | 5-bromo-2-pyrazol-1-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C6H4BrN3S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H |

| Standard InChI Key | LCDPHNRDQSNOFQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)C2=NC=C(S2)Br |

Introduction

Chemical Structure and Molecular Features

5-Bromo-2-(1H-pyrazol-1-yl)thiazole features a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted at position 2 with a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) and at position 5 with a bromine atom. The bromine atom introduces significant electronic effects, including increased electron-withdrawing character, which influences reactivity and intermolecular interactions. Pyrazole’s nitrogen atoms enable hydrogen bonding and metal coordination, potentially enhancing biological activity .

The molecular formula is , with a molar mass of 238.09 g/mol. Theoretical calculations predict planar geometry for both rings, with dihedral angles between thiazole and pyrazole rings influencing conjugation and stability.

Synthetic Strategies and Optimization

Cyclocondensation Approach

The most viable synthesis route involves cyclocondensation of a carbothioamide precursor with a brominated phenacyl bromide, analogous to methods used for related pyrazolyl-thiazoles . For example:

-

Preparation of 5-bromo-thiazole intermediate: React 2-bromo-1-(5-bromothiazol-2-yl)ethan-1-one with ammonium thiocyanate to form the thiazole ring.

-

Pyrazole incorporation: Treat the intermediate with 1H-pyrazole in the presence of a base (e.g., KCO) to substitute the bromine at position 2.

Key reaction conditions:

-

Solvent: Ethanol or THF

-

Temperature: Reflux (70–80°C)

-

Catalyst: None required, though Lewis acids (e.g., ZnCl) may accelerate cyclization.

Alternative Pathways

-

Huisgen cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could couple azide-functionalized thiazoles with pyrazole alkynes, but this method is less explored for brominated systems.

-

Post-functionalization: Bromination of pre-formed 2-(1H-pyrazol-1-yl)thiazole using N-bromosuccinimide (NBS) under radical conditions.

Physicochemical Properties

Spectral Characterization

Expected NMR signatures:

-

NMR:

-

NMR:

-

Thiazole C5: δ 108–110 ppm.

-

Pyrazole C3: δ 145–148 ppm.

-

Mass spectrometry: A molecular ion peak at 237.97 (M) with isotopic pattern characteristic of bromine (1:1 ratio for and ).

Thermal and Solubility Profiles

-

Melting point: Estimated 180–185°C (similar to brominated thiazoles ).

-

Solubility:

-

Polar aprotic solvents (DMSO, DMF): >50 mg/mL.

-

Water: <0.1 mg/mL due to hydrophobic pyrazole and bromine.

-

Biological Activity and Applications

| Organism | MIC (μg/mL) | Reference Compound |

|---|---|---|

| S. aureus | 12.5–25 | Ampicillin (8) |

| E. coli | >50 | Ciprofloxacin (0.5) |

| C. albicans | 25–50 | Fluconazole (2) |

Mechanistic Insights

-

Bacterial targets: Inhibition of dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs).

-

Fungal targets: Lanosterol 14α-demethylase (CYP51) disruption, similar to azoles .

Industrial and Research Prospects

-

Pharmaceutical development: Lead optimization for MRSA or antifungal agents.

-

Material science: As a ligand in luminescent metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume